N-{2,4-dichloro-6-[(4-chlorophenyl)carbamoyl]phenyl}pyridine-3-carboxamide
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Overview
Description
N-{2,4-dichloro-6-[(4-chlorophenyl)carbamoyl]phenyl}pyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple chlorine atoms and a pyridine ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,4-dichloro-6-[(4-chlorophenyl)carbamoyl]phenyl}pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,4-dichloroaniline with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the intermediate 2,4-dichloro-6-[(4-chlorophenyl)carbamoyl]aniline.
Cyclization: The intermediate is then subjected to cyclization with pyridine-3-carboxylic acid under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2,4-dichloro-6-[(4-chlorophenyl)carbamoyl]phenyl}pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2,4-dichloro-6-[(4-chlorophenyl)carbamoyl]phenyl}pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2,4-dichloro-6-[(4-chlorophenyl)carbamoyl]phenyl}pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{2,4-dichloro-6-[(4-chlorophenyl)carbamoyl]phenyl}pyridine-2-carboxamide
- N-{2,4-dichloro-6-[(4-chlorophenyl)carbamoyl]phenyl}pyridine-4-carboxamide
Uniqueness
N-{2,4-dichloro-6-[(4-chlorophenyl)carbamoyl]phenyl}pyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of multiple chlorine atoms also contributes to its distinct properties compared to similar compounds.
Properties
Molecular Formula |
C19H12Cl3N3O2 |
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Molecular Weight |
420.7 g/mol |
IUPAC Name |
N-[2,4-dichloro-6-[(4-chlorophenyl)carbamoyl]phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H12Cl3N3O2/c20-12-3-5-14(6-4-12)24-19(27)15-8-13(21)9-16(22)17(15)25-18(26)11-2-1-7-23-10-11/h1-10H,(H,24,27)(H,25,26) |
InChI Key |
RVHJVXLCFUUKTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=C(C=C(C=C2Cl)Cl)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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